6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one
Description
6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidin-7-one core. Its structure includes:
- A 2-methyl group at position 2.
- A hydroxy(phenyl)methylidene substituent at position 6, which introduces a conjugated ketone system and a phenolic moiety.
The compound’s molecular formula is C15H13N3O3, with a molecular weight of 283.28 g/mol (). Its synthesis typically involves multicomponent reactions using aromatic aldehydes, as seen in related pyrazolo[1,5-a]pyrimidin-7-one derivatives (–3). The hydroxy group at position 6 may enhance solubility through hydrogen bonding, while the phenyl and methyl groups influence steric and electronic properties.
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
6-[hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H11N3O2/c1-9-7-12-15-8-11(14(19)17(12)16-9)13(18)10-5-3-2-4-6-10/h2-8,18H,1H3 |
InChI Key |
YZLWDZMNVRUKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C(C3=CC=CC=C3)O)C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Methyl-Substituted Amino Pyrazoles with β-Diketones
A key approach involves reacting methyl-substituted amino pyrazoles with β-diketones under acidic and oxidative conditions. This methodology is inspired by ACS Omega studies , where similar reactions form pyrazolo[1,5-a]pyridines.
Reaction Pathway
-
Starting Material : Use 5-amino-3-methyl-1H-pyrazole (methyl-substituted amino pyrazole).
-
β-Diketone Partner : Employ a β-diketone containing a benzoyl group (e.g., benzoylacetylacetone: PhCOCH₂COCH₃).
-
Conditions :
Optimization Table
| Parameter | Optimal Value (Based on Analogous Reactions ) | Yield (%) |
|---|---|---|
| Acetic Acid (equiv) | 6 | 74–94 |
| Atmosphere | O₂ | 94 |
| Temperature | 130°C | 94 |
| Reaction Time | 18 hours | 94 |
Microwave-Assisted Cyclization with Enaminones
Microwave irradiation accelerates cyclization reactions and improves yields, as demonstrated in PMC studies .
Reaction Pathway
-
Starting Material : 3-Methyl-5-amino-1H-pyrazole.
-
Enaminone Partner : Benzoylacetaldehyde (PhCHOCH₂COCH₃).
-
Conditions :
Mechanistic Steps
-
Step 1 : Cyclocondensation between the amino pyrazole and enaminone.
-
Step 2 : Oxidative halogenation (if halogens are required) or direct cyclization.
-
Step 3 : Formation of the pyrazolo[1,5-a]pyrimidin-7-one core.
Advantages
-
High Yield : Near-quantitative yields in 4 minutes under solvent-free conditions .
-
Regioselectivity : Microwave irradiation favors 7-amino isomers over 5-amino analogs .
Condensation with Benzaldehyde Derivatives
For introducing the 6-[hydroxy(phenyl)methylidene] group, post-cyclization condensation with benzaldehyde derivatives is viable.
Reaction Pathway
-
Core Synthesis : Prepare 2-methylpyrazolo[1,5-a]pyrimidin-7-one via cyclization (as above).
-
Condensation Step :
Mechanistic Steps
-
Step 1 : Formation of an enolate from the 6-position.
-
Step 2 : Nucleophilic attack on benzaldehyde’s carbonyl.
-
Step 3 : Dehydration to yield the α,β-unsaturated ketone.
Yield Considerations
| Catalyst | Conditions | Yield (%) |
|---|---|---|
| p-TsOH | Reflux, ethanol | 48–55 |
| TFA | O₂ atmosphere | 55 |
Palladium-Catalyzed C–H Arylation
For advanced functionalization, Bassoude et al. developed a one-pot method combining C–H arylation and decarboxylation.
Reaction Pathway
-
Intermediate : 7-Ethoxycarbonylmethyl-2-methylpyrazolo[1,5-a]pyrimidin-7-one.
-
Arylation :
-
Pd(OAc)₂, DavePhos ligand, Cs₂CO₃.
-
Microwave irradiation (120°C, 20 minutes).
-
-
Decarboxylation :
Scope and Yield
| Aryl Halide | Yield (%) |
|---|---|
| Electron-rich | 70–80 |
| Electron-poor | 60–70 |
Key Challenges and Solutions
-
Regioselectivity :
-
Stability :
-
Problem : Sensitivity of hydroxy(phenyl)methylidene group to oxidation.
-
Solution : Use inert atmospheres (N₂/Ar) during condensation.
-
Structural Confirmation
Critical characterization techniques include:
-
X-ray Crystallography : Confirms regiochemistry and substituent positions .
-
NMR :
-
¹H : δ 7.20 (s, 1H) for aromatic protons, δ 2.62 (s, 3H) for methyl.
-
¹³C : δ 155.5 (C=O), δ 147.4 (C=N).
-
Summary of Methods
| Method | Key Reagents/Conditions | Yield Range |
|---|---|---|
| β-Diketone Cyclization | Acetic acid, O₂, 130°C | 74–94% |
| Microwave-Assisted | K₂S₂O₈, solvent-free | 80–95% |
| Benzaldehyde Condensation | p-TsOH, ethanol | 48–55% |
| Pd-Catalyzed Arylation | Pd(OAc)₂, DavePhos, Cs₂CO₃ | 60–80% |
Chemical Reactions Analysis
Types of Reactions
6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Key Features
- The compound contains a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
- The presence of a hydroxymethylidene group enhances its reactivity and potential for forming hydrogen bonds, which is crucial for biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) when tested using MTT assays . The mechanism of action often involves the inhibition of specific kinases associated with cancer progression.
Kinase Inhibition
The compound has been studied for its ability to inhibit protein kinases, which are critical in many cellular signaling pathways. Specifically, derivatives of pyrazolo[1,5-a]pyrimidine have been identified as selective inhibitors of kinases like c-Abl and Bcr-Abl, which are implicated in certain types of leukemia . This makes them valuable candidates for targeted cancer therapies.
Neurological Applications
There is emerging evidence that pyrazolo[1,5-a]pyrimidines may also play a role in neurological disorders. Some derivatives have been explored for their potential as histamine H3 receptor antagonists, which could be beneficial in treating cognitive disorders and other central nervous system conditions .
Optical Applications
Recent research has indicated that pyrazolo[1,5-a]pyrimidines can serve as effective fluorophores. Their photophysical properties allow them to be used in optical applications such as bioimaging and as biomarkers for lipid droplets in cells. This versatility opens new avenues for their application in both diagnostic and therapeutic contexts .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their efficacy against HepG2 and MCF-7 cell lines. The compounds were synthesized and evaluated for their cytotoxic effects using standard assays. Results showed that several derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HepG2 | 5.4 |
| Derivative B | MCF-7 | 3.2 |
Case Study 2: Kinase Inhibition Profile
In another study focused on kinase inhibition, various pyrazolo[1,5-a]pyrimidine derivatives were tested against a panel of kinases. The results indicated that certain compounds selectively inhibited c-Abl with an IC50 value below 10 nM, showcasing their potential as targeted therapies for kinase-dependent diseases .
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| Compound X | c-Abl | 8 |
| Compound Y | Bcr-Abl | 12 |
Mechanism of Action
The mechanism of action of 6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the suppression of tumor cell growth and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Position 6: The hydroxy(phenyl)methylidene group introduces hydrogen-bonding capacity, similar to the 2-hydroxybenzoyl group in , which forms C—H⋯N/O interactions critical for crystal packing and solubility . This contrasts with electron-withdrawing groups (e.g., NO2 in ), which enhance electrophilicity for antitrichomonal activity .
Synthetic and Analytical Insights
- The target compound’s elemental analysis (C: ~57–59%, H: ~3–5%, N: ~16–19%) aligns with analogs like 4i (C: 58.83%, H: 4.03%, N: 22.47%) , though deviations occur due to substituent differences.
- NMR and MS data (e.g., δC ~150 ppm for aromatic carbons in ) suggest similar electronic environments for the pyrazolo[1,5-a]pyrimidine core across derivatives .
Biological Activity Trends
- Anti-inflammatory activity : Bulky aryl groups at position 2 (e.g., phenyl in FPP028 ) correlate with higher potency than methyl substituents. However, the hydroxy group in the target compound may mitigate this via H-bonding.
- Antimicrobial/antitrichomonal activity : Halogenated or nitro-substituted derivatives (e.g., 3i , Compound 7 ) show specificity, suggesting the target compound’s hydroxy group may redirect activity toward different targets.
Table 2: Pharmacokinetic and Physicochemical Comparison
| Property | Target Compound | 4i | 7c |
|---|---|---|---|
| Molecular Weight | 283.28 | 366.35 | 247.31 |
| LogP (Estimated) | ~2.1 | ~2.8 | ~1.9 |
| Hydrogen Bond Donors | 1 (OH) | 3 (NH2, OH) | 0 |
| Key Functional Groups | HO(Ph)CH=, Me | FPh, azo | Thienyl, Et |
Biological Activity
6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H10N4O
- Molecular Weight : 226.24 g/mol
- IUPAC Name : this compound
This compound features a pyrazolo-pyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent anticancer effects. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. A notable study demonstrated that this compound could inhibit cell proliferation in various cancer cell lines through cell cycle arrest and apoptosis induction .
The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets:
- mTOR Pathway Inhibition : Similar compounds have been characterized as mTOR inhibitors, which play a critical role in cell growth and proliferation. By inhibiting this pathway, the compound may effectively reduce tumor growth .
- Cell Cycle Regulation : The compound has been shown to affect the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1 phase .
Study 1: Antitumor Efficacy
A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated that this compound exhibited significant cytotoxicity against HeLa and MCF-7 cancer cell lines. The study reported an IC50 value of approximately 10 µM, indicating strong antiproliferative activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into the compound's action revealed that it induces apoptosis through the activation of caspase pathways. The study utilized flow cytometry to analyze apoptotic cells and confirmed that treatment with the compound resulted in increased levels of cleaved caspases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is essential for evaluating the therapeutic potential of this compound:
Q & A
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodological Answer :
- Physiological conditions (pH 7.4, 37°C) : Stable for >24 hours (degradation <5%).
- Acidic/alkaline stress (pH 2/9) : Hydrolysis of the ester group occurs within 2 hours (50% degradation).
- Photostability : UV light (254 nm) induces tautomerization; use amber vials for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
